2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol
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Description
2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol is a useful research compound. Its molecular formula is C11H13F3N2O4 and its molecular weight is 294.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.08274139 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in inflammation, neurotransmission, and cellular metabolism .
Pharmacokinetics
Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Compounds with similar structures have been shown to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of receptor signaling, and regulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
2-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4/c1-10(5-17,6-18)15-8-3-2-7(11(12,13)14)4-9(8)16(19)20/h2-4,15,17-18H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACUXTNSZMBMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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